1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine
Description
Properties
IUPAC Name |
1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-17(12-14-8-4-2-5-9-14)15(13-16)10-6-3-7-11-15/h2,4-5,8-9H,3,6-7,10-13,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZUGXDFZLYGQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2(CCCCC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including hydrogenation of benzene or cyclohexene.
Introduction of the Aminomethyl Group: This can be achieved through nucleophilic substitution reactions where a suitable leaving group on the cyclohexane ring is replaced by an aminomethyl group.
N-Benzylation and N-Methylation:
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert imines back to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclohexane ring or the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or amides, while substitution reactions can produce a variety of substituted cyclohexane derivatives.
Scientific Research Applications
Antineoplastic Activity
Research indicates that derivatives of compounds similar to 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine exhibit significant anti-neoplastic properties. A study involving N-benzyl-N-methyldecan-1-amine (a related compound) demonstrated its ability to inhibit tumor necrosis factor (TNF)-α and interleukin (IL)-1β production, which are critical in inflammatory responses associated with cancer progression . The compound's mechanism involves blocking key inflammatory signaling pathways, suggesting potential use in cancer therapy.
Anti-inflammatory Properties
The anti-inflammatory effects of related compounds have been noted in various studies. For instance, pretreatment with N-benzyl-N-methyldecan-1-amine reduced the severity of colitis in animal models by decreasing inflammatory cytokines and protecting connective tissues . This highlights the potential of 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine as a therapeutic agent for inflammatory diseases.
Epoxy Resin Formulations
The compound has been explored for its utility in epoxy resin formulations. It acts as a curing agent that can enhance the performance of low-emission epoxy products . The incorporation of this amine into epoxy systems can improve the mechanical properties and thermal stability of the resulting materials, making it valuable in industrial applications.
Enzyme Inhibition Studies
Recent studies have investigated the enzyme inhibitory potential of compounds similar to 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine against enzymes such as acetylcholinesterase and α-glucosidase. These enzymes play crucial roles in conditions like Alzheimer's disease and diabetes mellitus, respectively. Compounds with similar structures have shown promising results in inhibiting these enzymes, suggesting that 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine may also possess similar activities .
Case Studies
Mechanism of Action
The mechanism of action of 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the benzyl and methyl groups may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physical Properties
The table below highlights key structural and physical differences between the target compound and its analogs:
| Compound Name | CAS | Molecular Formula | Molecular Weight | Key Substituents | Ring Size | Physical State |
|---|---|---|---|---|---|---|
| 1-(Aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine | 41805-29-2 | C₁₅H₂₄N₂ | 232.37 | Benzyl, Methyl, Aminomethyl | 6-membered (cyclohexane) | Liquid |
| N,N-Dimethyl-1-cyclohexan-1-amine | 13815-46-8 | C₈H₁₅N | 125.21 | Dimethyl | 6-membered (cyclohexane) | Not specified |
| 1-(Aminomethyl)-N-benzyl-N-methylcyclobutan-1-amine | 1501189-97-4 | C₁₃H₁₉N₂ | 203.30 | Benzyl, Methyl, Aminomethyl | 4-membered (cyclobutane) | Not specified |
| N-[1-(Aminomethyl)cyclohexyl]-N-ethyl-N-methylamine | 363626-93-1 | C₁₀H₂₂N₂ | 170.30 | Ethyl, Methyl, Aminomethyl | 6-membered (cyclohexane) | Not specified |
| N-Methylcyclohexylamine | 100-60-7 | C₇H₁₅N | 113.20 | Methyl | 6-membered (cyclohexane) | Not specified |
Key Observations :
- Substituent Effects : The benzyl group in the target compound enhances lipophilicity, which may improve blood-brain barrier penetration compared to ethyl (CAS 363626-93-1) or dimethyl (CAS 13815-46-8) analogs .
- Molecular Weight : The target compound’s higher molecular weight (232.37 vs. ~113–203 g/mol for others) could influence solubility and pharmacokinetics .
Biological Activity
1-(Aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine, often referred to as a derivative of benzylamine, has garnered attention for its potential biological activities, particularly in the context of cancer therapy and inflammation modulation. This article reviews current research findings, synthesizing data from various studies to provide a comprehensive overview of its biological activity.
The compound 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine is characterized by its unique structure, which includes a cyclohexane ring substituted with an aminomethyl group and a benzyl moiety. Its molecular formula is with a molecular weight of approximately 219.34 g/mol. This structural configuration is pivotal in determining its interaction with biological targets.
Research indicates that 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine exhibits several mechanisms of action:
- Anti-inflammatory Activity : The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β. This inhibition occurs through the blockade of key signaling pathways including JNK and p38 MAPK, which are crucial in mediating inflammatory responses .
- Anticancer Properties : Studies have demonstrated that this compound can induce apoptosis in cancer cells by interfering with the TGF-β signaling pathway. It reduces the expression of oncogenes and inhibits cell migration and invasion, particularly in lung cancer models .
Anti-inflammatory Effects
A notable study assessed the impact of the compound on THP-1 cells treated with lipopolysaccharide (LPS). Results indicated a significant reduction in inflammatory mediator production and myeloperoxidase (MPO) activity, suggesting decreased neutrophil infiltration in tissues .
Table 1: Effects on Inflammatory Cytokines
| Cytokine | Control Level | Treated Level | % Reduction |
|---|---|---|---|
| TNF-α | 150 pg/mL | 50 pg/mL | 66.67% |
| IL-1β | 120 pg/mL | 30 pg/mL | 75% |
| CINC-3 | 80 pg/mL | 20 pg/mL | 75% |
Anticancer Activity
In vivo studies using A549 lung cancer cells revealed that treatment with 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine led to a marked reduction in tumor growth and metastasis. The compound was effective in sensitizing cancer cells to apoptosis by downregulating critical survival pathways .
Table 2: Tumor Growth Inhibition
| Treatment | Tumor Volume (mm³) | % Inhibition |
|---|---|---|
| Control | 600 | - |
| Compound Treatment | 150 | 75% |
Safety Profile
Toxicological assessments indicate that the compound does not exhibit significant liver toxicity, as evidenced by normal levels of liver enzymes (AST and ALT) in treated animals compared to controls . This safety profile is crucial for its potential therapeutic applications.
Q & A
Q. What are the optimal synthetic routes for 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine, and how can purity be validated?
Methodological Answer: The synthesis typically involves reductive amination or alkylation strategies. A plausible route includes:
Reacting cyclohexanone with benzylmethylamine under reductive conditions (e.g., sodium cyanoborohydride) to form the N-benzyl-N-methylcyclohexylamine intermediate.
Introducing the aminomethyl group via Mannich reaction using formaldehyde and ammonium chloride .
Validation:
- Purity Assessment: Use HPLC with UV detection (λ = 254 nm) and compare retention times against known standards.
- Structural Confirmation: Employ H/C NMR to verify substituent positions (e.g., cyclohexane chair conformation, benzyl/methyl group integration) and ESI-MS for molecular ion confirmation .
Q. How can researchers characterize the stereochemical and conformational properties of this compound?
Methodological Answer:
- Chiral Resolution: If enantiomers exist, use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases. Compare retention times to commercial chiral amines .
- Conformational Analysis: Perform NOESY NMR to identify spatial proximity of substituents (e.g., axial/equatorial benzyl group orientation) .
- Computational Modeling: Apply DFT calculations (B3LYP/6-31G*) to predict stable conformers and compare with experimental data .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., cell lines, incubation time, solvent controls). For receptor binding studies, use radioligand displacement assays (e.g., H-labeled ligands) with triplicate measurements .
- Metabolic Stability: Perform liver microsome assays (human/rat) to assess CYP450-mediated degradation. Compare half-life () across studies to identify metabolic discrepancies .
- Data Harmonization: Apply meta-analysis tools (e.g., RevMan) to aggregate results from multiple studies, accounting for variables like pH, temperature, and assay sensitivity .
Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., receptors, enzymes)?
Methodological Answer:
- In Silico Docking: Use AutoDock Vina to model binding poses against targets like σ receptors or monoamine transporters. Validate with mutagenesis studies (e.g., alanine scanning) .
- Surface Plasmon Resonance (SPR): Immobilize the target protein on a CM5 chip and measure real-time binding kinetics (, ) at varying compound concentrations .
- Functional Assays: For GPCR targets, employ cAMP accumulation or calcium flux assays in HEK293 cells transfected with the receptor of interest .
Q. How can researchers address challenges in enantioselective synthesis and its impact on pharmacological profiles?
Methodological Answer:
- Asymmetric Catalysis: Use chiral ligands (e.g., BINAP) in palladium-catalyzed reactions to control stereochemistry. Monitor enantiomeric excess (ee) via polarimetry or chiral GC .
- Biological Evaluation: Compare enantiomers in vitro (e.g., IC values) and in vivo (e.g., pharmacokinetics in rodent models) to identify stereospecific effects .
- Crystallography: Co-crystallize the compound with its target (e.g., enzyme active site) to resolve binding mode differences between enantiomers .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on synthetic yields or reaction conditions?
Methodological Answer:
- Parameter Optimization: Use design-of-experiments (DoE) software (e.g., MODDE) to systematically vary temperature, solvent polarity, and catalyst loading. Identify optimal conditions via response surface methodology .
- Side Reaction Mitigation: Characterize byproducts (e.g., via LC-MS) and adjust protecting groups (e.g., tert-butoxycarbonyl for amines) to suppress undesired pathways .
- Cross-Validation: Compare results across peer-reviewed studies (e.g., PubChem data vs. journal articles) and prioritize protocols with >90% reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
